1,2-Dichlor-3,3,3-trifluorpropen

Übersicht

Beschreibung

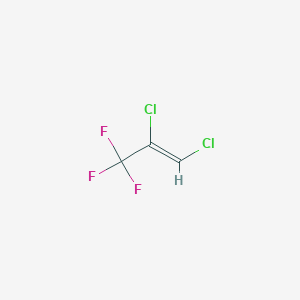

1,2-Dichloro-3,3,3-trifluoropropene is an organofluorine compound with the molecular formula C3HCl2F3. It is a colorless liquid with a boiling point of approximately 54°C and a density of 1.465 g/cm³ . This compound is notable for its applications in various industrial processes, particularly as an intermediate in the synthesis of other fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-3,3,3-trifluoropropene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.

Biology and Medicine: The compound’s derivatives are explored for potential use in pharmaceuticals and agrochemicals.

Industry: It serves as a precursor for the production of refrigerants and other industrial chemicals.

Vorbereitungsmethoden

1,2-Dichloro-3,3,3-trifluoropropene can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloro-1-halogeno-3,3,3-trifluoropropane with a base in a liquid phase . The reaction typically employs inorganic bases such as alkaline metal alkoxides, carbonates of alkaline metals, or hydroxides of alkaline metals . Another method involves the fluorination of 1,1,1,2,3-pentachloropropane .

Analyse Chemischer Reaktionen

1,2-Dichloro-3,3,3-trifluoropropene undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.

Addition Reactions: The compound can participate in addition reactions due to the presence of the double bond.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity can be influenced by the presence of strong oxidizing or reducing agents.

Common reagents used in these reactions include antimony trifluoride and antimony pentachloride . Major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-3,3,3-trifluoropropene involves its reactivity with various chemical agents. The compound’s molecular structure allows it to participate in substitution and addition reactions, which are crucial for its role as an intermediate in chemical synthesis. The specific molecular targets and pathways depend on the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

1,2-Dichloro-3,3,3-trifluoropropene can be compared with similar compounds such as:

2-Chloro-3,3,3-trifluoropropene: Used in the synthesis of hydrofluoroolefins.

1-Chloro-3,3,3-trifluoropropene: Known for its applications as a refrigerant and foaming agent.

The uniqueness of 1,2-Dichloro-3,3,3-trifluoropropene lies in its specific reactivity and the types of products it can form, making it a valuable intermediate in various chemical processes.

Biologische Aktivität

1,2-Dichloro-3,3,3-trifluoropropene (CAS No. 431-27-6) is a fluorinated compound that has garnered attention for its potential applications and biological interactions. This article explores its biological activity, including its environmental impact, degradation pathways, and potential health effects.

1,2-Dichloro-3,3,3-trifluoropropene is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃HCl₂F₃ |

| Molecular Weight | 164.94 g/mol |

| Boiling Point | 53.7 °C |

| Melting Point | -109.2 °C |

| Density | 1.4653 g/cm³ |

These properties indicate that the compound is a volatile liquid at room temperature and has a significant density compared to water.

Environmental Impact and Degradation

Research indicates that 1,2-Dichloro-3,3,3-trifluoropropene can be degraded by certain microbial strains. For instance, Pseudomonas sp. strain 273 has been shown to effectively degrade fluorinated alkanes, including compounds with carbon-fluorine bonds . This suggests that the compound may undergo bioremediation in contaminated environments.

Toxicological Studies

The toxicological profile of 1,2-Dichloro-3,3,3-trifluoropropene indicates potential health risks associated with exposure:

Case Study 1: Microbial Degradation

A study involving Pseudomonas sp. strain 273 demonstrated the strain's ability to degrade various fluorinated hydrocarbons. The research highlighted the metabolic pathways utilized by the bacteria to break down carbon-fluorine bonds through oxygenolytic mechanisms. This finding is crucial for developing bioremediation strategies in environments contaminated with fluorinated compounds .

Case Study 2: Health Risk Assessment

A comprehensive risk assessment conducted by the EPA evaluated the potential health impacts of exposure to various chlorinated compounds, including 1,2-Dichloro-3,3,3-trifluoropropene. The assessment concluded that while there are concerns regarding irritation and potential chronic effects, definitive long-term studies specifically addressing this compound are necessary for conclusive risk characterization .

Eigenschaften

IUPAC Name |

(Z)-1,2-dichloro-3,3,3-trifluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F3/c4-1-2(5)3(6,7)8/h1H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJBJVPTRJNNIK-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\Cl)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the process described in the research paper for synthesizing 2-chloro-3,3,3-trifluoropropene?

A1: The research paper details a novel process for synthesizing 2-chloro-3,3,3-trifluoropropene starting from 1,2-dichloro-3,3,3-trifluoropropene []. This process involves a two-step reaction:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.